molecular formula C21H22N4O2 B11627878 N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11627878
M. Wt: 362.4 g/mol
InChI Key: QMUZZYIDAKWWOD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a cyclohexyl group, a methyl group, and a nitrophenyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the quinazoline intermediate using a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The cyclohexyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitroquinazoline derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a probe to study the interactions between quinazoline derivatives and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, which is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.

    Lapatinib: A quinazoline derivative used to treat breast cancer by inhibiting both EGFR and HER2.

Uniqueness

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and nitrophenyl groups can influence its binding affinity and selectivity towards molecular targets, potentially leading to different pharmacological effects compared to other quinazoline derivatives.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C21H22N4O2/c1-24(16-7-3-2-4-8-16)21-18-9-5-6-10-19(18)22-20(23-21)15-11-13-17(14-12-15)25(26)27/h5-6,9-14,16H,2-4,7-8H2,1H3

InChI Key

QMUZZYIDAKWWOD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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